Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 7-carboxyimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 7-hydroxymethylimidazo[1,2-a]pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different substitution pattern.
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromine atom, leading to different reactivity and applications.
Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate: Contains an amino group, which can influence its biological activity.
The uniqueness of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-12-10-5-8(7-14)3-4-13(9)10/h3-7H,2H2,1H3 |
InChI Key |
KORBKSWMWOFMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)C=O |
Origin of Product |
United States |
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